1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea
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Overview
Description
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form the intermediate 2-fluorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-methoxyphenyl isocyanate to form the desired compound .
Chemical Reactions Analysis
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, with some studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3 beta, which plays a role in various signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea: This compound has a similar structure but with different substituents, leading to variations in its biological activity and chemical properties.
1-{5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea: Another similar compound with different substituents, which may result in different applications and effectiveness in various fields.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIQSQVWUULURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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